N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O3S/c20-13-5-1-12(2-6-13)18-22-23-19(28-18)21-17(27)11-3-7-14(8-4-11)24-15(25)9-10-16(24)26/h1-8H,9-10H2,(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBVGFBCQTUHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The chlorophenyl group is introduced via electrophilic substitution reactions, while the dioxopyrrolidinyl moiety is incorporated through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial to achieve efficient production. Purification techniques, including crystallization and chromatography, are employed to isolate the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antibacterial Properties
Research indicates that compounds derived from thiadiazole structures, including N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide, exhibit promising antiviral and antibacterial activities. The compound's ability to inhibit specific enzymes and proteins makes it a candidate for developing new therapeutic agents against viral infections and bacterial diseases .
Anticancer Activity
Recent studies have highlighted the potential of thiadiazole-based compounds as anticancer agents. For instance, derivatives with structural modifications have shown enhanced antitumor activity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The incorporation of piperazine or piperidine rings has been particularly effective in improving the lipophilicity and overall efficacy of these compounds .
Agricultural Science
Pesticidal Applications
The compound can also be utilized in agricultural settings as a pesticide or herbicide. Its mechanism involves the inhibition of essential biological processes in pests and pathogens, leading to their death or inhibition. This application is critical for protecting crops from diseases and pests that threaten agricultural productivity .
Biological Research
Enzyme Inhibition Studies
this compound serves as a valuable tool in biological research for studying enzyme inhibition mechanisms. By binding to the active sites of target enzymes, this compound can help elucidate the biochemical pathways involved in various diseases .
Mechanistic Studies
The compound's ability to interact with proteins allows researchers to investigate protein-ligand interactions and the subsequent biological effects. This is particularly useful in understanding disease mechanisms at a molecular level .
Industrial Applications
Synthesis of Complex Organic Molecules
In industrial chemistry, this compound can be employed as an intermediate in synthesizing other complex organic compounds. Its diverse reactivity allows for the development of various derivatives that can be tailored for specific industrial applications .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Antiviral and antibacterial properties; anticancer activity against MCF-7 and HepG2 cell lines |
| Agricultural Science | Use as a pesticide/herbicide to protect crops from pests and diseases |
| Biological Research | Tool for studying enzyme inhibition; mechanism elucidation through protein-ligand interactions |
| Industrial Applications | Intermediate for synthesizing complex organic molecules |
Mechanism of Action
The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring and chlorophenyl group are believed to play key roles in its biological activity, potentially interacting with enzymes, receptors, or DNA. The exact molecular targets and pathways are still under investigation, with ongoing research aimed at elucidating the detailed mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole vs. Thiadiazole Derivatives
The target compound’s 1,3,4-thiadiazole core differs from thiazole derivatives (e.g., N-[5-(4-R-benzyl)thiazol-2-yl] analogs in ) by replacing one carbon atom with a nitrogen, increasing electron deficiency. Thiazole derivatives in exhibit morpholine and thioxoacetamide substituents, which prioritize sulfur-mediated interactions, whereas the target compound’s dioxopyrrolidinyl group may favor polar interactions .
Heteroatom Variations: Oxadiazole vs. Thiadiazole
lists 1,3,4-oxadiazoles (e.g., 2-Benzyl-5-[3-(4-nitrophenyl)sulfonylprop-2-enylsulfanyl]-1,3,4-oxadiazole), where oxygen replaces sulfur in the heterocycle. Oxygen’s higher electronegativity reduces electron delocalization compared to thiadiazoles, altering solubility (e.g., oxadiazoles may exhibit lower logP) and bioavailability. The target compound’s thiadiazole core likely offers stronger hydrophobic interactions in biological systems, while the oxadiazole’s polarity may enhance aqueous solubility .
Substituent Effects: Chlorophenyl vs. Adamantane
highlights CM999689, a structural analog with an adamantane group replacing the 4-chlorophenyl substituent. Adamantane’s bulkiness and lipophilicity (logP ~6–7) contrast with the 4-chlorophenyl group’s moderate lipophilicity (logP ~3–4). This difference impacts pharmacokinetics: adamantane may enhance blood-brain barrier penetration, whereas the chlorophenyl group balances solubility and membrane permeability. Both compounds retain the dioxopyrrolidinyl benzamide moiety, suggesting shared interaction profiles (e.g., binding to proteases or kinases) .
Data Table: Structural and Functional Comparison
Key Research Findings
- Electronic Effects : The thiadiazole core’s electron deficiency enhances reactivity toward nucleophilic targets compared to thiazoles or oxadiazoles.
- Substituent-Driven Solubility : Chlorophenyl balances lipophilicity, whereas adamantane prioritizes CNS targeting.
- Dioxopyrrolidinyl Role : This moiety’s electrophilicity may enable covalent drug design, a trend observed in kinase inhibitors (e.g., ibrutinib) .
Biological Activity
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized derivatives that enhance its efficacy.
Chemical Structure and Properties
The compound features a thiadiazole ring and a dioxopyrrolidine moiety, which are known for their biological significance. The molecular formula is with a molecular weight of approximately 421.87 g/mol.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various pathogens including Staphylococcus aureus and Candida albicans through mechanisms that disrupt cellular functions and inhibit growth .
Anticancer Activity
In vitro studies have demonstrated that this compound and its analogs possess cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism involves inducing apoptosis through the modulation of apoptotic markers like Bax/Bcl-2 ratios and caspase activation .
Case Studies
-
Antitubercular Activity :
A derivative of the thiadiazole class was shown to inhibit Mycobacterium tuberculosis growth effectively. The specific biochemical pathways affected are under investigation but are believed to involve disruption of essential metabolic processes in the bacteria. -
Cytotoxicity Studies :
In a study evaluating the cytotoxicity of various thiadiazole derivatives against cancer cell lines, one compound demonstrated an IC50 value of 2.32 µg/mL against HepG2 cells. This suggests a potent anticancer activity compared to standard chemotherapeutics like 5-Fluorouracil .
Table 1: Biological Activities of Thiadiazole Derivatives
Q & A
Q. What is the optimized synthetic route for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide?
- Methodological Answer : The synthesis involves two critical steps:
- Step 1 : Formation of the 1,3,4-thiadiazole core. React 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole with 2,5-dimethoxytetrahydrofuran in glacial acetic acid under reflux (1–3 hours). Monitor progress via TLC, then basify with sodium bicarbonate to precipitate the product .
- Step 2 : Benzamide functionalization. Couple the thiadiazole intermediate with 4-(2,5-dioxopyrrolidin-1-yl)benzoyl chloride in dry DMF using a base like triethylamine. Purify via recrystallization (ethanol/water) .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, disordered residues in aromatic rings can be modeled using split occupancy refinement .
- NMR/IR spectroscopy : Confirm functional groups (e.g., benzamide C=O at ~1680 cm⁻¹ in IR; aromatic protons at δ 7.2–8.1 ppm in ¹H NMR) .
- Elemental analysis : Validate purity (deviation < 0.4% for C, H, N) .
Advanced Research Questions
Q. How can crystallographic disorder in the 4-chlorophenyl moiety be resolved during structural analysis?
- Methodological Answer :
- Refinement strategy : Use SHELXL or similar software to model disorder with two conformers at 50:50 occupancy. Apply geometric restraints to bond lengths and angles for stability .
- Validation : Check residual electron density maps (Δρ < 0.5 eÅ⁻³) and R-factor convergence (R1 < 0.05) .
Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR) against parasitic targets like Leishmania?
- Methodological Answer :
- Core modifications : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate electron density and binding affinity .
- Bioisosteric replacement : Substitute the pyrrolidinedione moiety with succinimide or maleimide to evaluate metabolic stability .
- Biological testing : Use in vitro assays (e.g., IC₅₀ against Leishmania promastigotes) paired with molecular docking to correlate activity with steric/electronic features .
Q. How can Design of Experiments (DoE) optimize reaction yields in flow-chemistry setups?
- Methodological Answer :
- Parameter screening : Use a Plackett-Burman design to identify critical variables (e.g., temperature, residence time, reagent stoichiometry) .
- Response surface modeling : Apply Central Composite Design (CCD) to maximize yield. For example, optimize reflux time (60–120 min) and acetic acid volume (15–25 mL) .
- Validation : Confirm predicted yields (±5% error) through triplicate runs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar thiadiazole derivatives?
- Methodological Answer :
- Source evaluation : Compare protocols for solvent purity (e.g., anhydrous acetic acid vs. technical grade) and heating methods (oil bath vs. microwave) .
- Reproducibility : Replicate reactions under inert atmosphere (N₂/Ar) to exclude moisture/O₂ interference, which may explain yield variations (e.g., 65% vs. 82%) .
Experimental Design Considerations
Q. What precautions are critical when handling hygroscopic intermediates during synthesis?
- Methodological Answer :
- Drying agents : Use molecular sieves (3Å) in reaction mixtures to sequester moisture .
- Workup : Pre-cool sodium bicarbonate solution to 0°C to prevent hydrolysis during basification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
